1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-16-6-3-4-8-19(16)23-20(25)18-7-5-13-24(21(18)26)14-15-9-11-17(22)12-10-15/h3-13H,2,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSMRBIDHGWWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzylamine with 2-ethylbenzaldehyde, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been studied for various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
Key structural variations among analogues include substitutions on the benzyl group (position 1) and the carboxamide-linked aryl group (position 3). These modifications alter electron density, polarity, and steric bulk:
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : The target compound’s 4-chlorophenylmethyl group enhances lipophilicity and may stabilize the molecule via halogen bonding, similar to the 3,4-dichlorophenyl analogue .
- Polar Substituents (-OCH₃, acetyl) : The 4-methoxyphenyl () and 4-acetylphenyl () groups increase solubility but reduce membrane permeability compared to the target compound’s 2-ethylphenyl.
Crystallographic and Conformational Insights
- Planarity and π-Conjugation : highlights that substituents influence molecular planarity. The dihedral angle between aromatic rings in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is 8.38°, favoring extended π-conjugation . The target compound’s 4-chlorophenylmethyl and 2-ethylphenyl groups likely adopt a similar planar conformation, optimizing electronic delocalization.
- Hydrogen Bonding : Intra- and intermolecular N–H⋯O bonds in create centrosymmetric dimers, a feature likely shared by the target compound due to its amide backbone. The 2-ethylphenyl group may slightly disrupt packing efficiency compared to smaller substituents like -OCH₃ .
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 594.2 g/mol. The structure includes a dihydropyridine core, which is known for its role in various biological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of dihydropyridine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
- Acetylcholinesterase Inhibition : Compounds in this class have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors. A study reported several derivatives with IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong inhibition compared to standard reference compounds . This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s.
- Urease Inhibition : Another significant activity observed is urease inhibition, which is crucial in managing conditions like urinary tract infections and certain types of kidney stones. The synthesized derivatives showed promising results with IC50 values indicating high efficacy .
Case Study 1: Antibacterial Screening
In a comprehensive study on synthesized dihydropyridine derivatives, compounds were tested against five bacterial strains. The most active derivatives exhibited IC50 values significantly lower than the reference standard thiourea (21.25 µM), suggesting enhanced antibacterial properties .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Escherichia coli | 2.17 |
| 7o | Staphylococcus aureus | 1.13 |
Case Study 2: Enzyme Inhibition
The enzyme inhibitory activities were assessed through docking studies and biochemical assays:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 0.63 |
| Compound B | Urease | 1.21 |
These findings highlight the potential of this compound class in drug development targeting neurological disorders and infections .
Q & A
Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
Answer: A common synthetic approach involves nucleophilic substitution and amide bond formation. For example, refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid (as a catalyst) in aqueous conditions can yield the target compound. Optimization includes adjusting stoichiometry (e.g., 1:1.1 molar ratio of acid to aniline), reaction time (overnight reflux), and purification via slow evaporation from methanol to obtain high-purity crystals .
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
Answer:
- NMR : To confirm substituent positions and hydrogen bonding (e.g., NH protons in the amide group).
- X-ray Diffraction (XRD) : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and measures dihedral angles (e.g., 8.38° between aromatic rings, indicating planarity) .
- IR Spectroscopy : Validates carbonyl (C=O) and amide (N–H) functional groups.
Advanced: How can contradictions between spectroscopic and crystallographic data on tautomerism be resolved?
Answer:
- XRD Analysis : Definitive for identifying the keto-amine tautomer, as seen in analogous compounds where crystallography revealed intramolecular N–H···O hydrogen bonds stabilizing the lactam form .
- NMR Comparison : Detect tautomeric equilibrium in solution (if present) via temperature-dependent studies.
- Computational Modeling : DFT calculations can predict the most stable tautomer in silico.
Advanced: What strategies mitigate low yields from competing side reactions?
Answer:
- By-Product Monitoring : Use TLC or HPLC to detect intermediates (e.g., unreacted aniline or hydrolysis products).
- Catalyst Optimization : Increase p-toluenesulfonic acid concentration (up to 15 mol%) to accelerate amide formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may reduce hydrolysis compared to aqueous systems.
Advanced: How can π-conjugation effects be experimentally studied?
Answer:
- XRD Metrics : Measure dihedral angles between aromatic rings (e.g., 8.38° indicates near-planar conjugation) .
- UV-Vis Spectroscopy : Compare λmax shifts in solvents of varying polarity to assess conjugation stability.
- Cyclic Voltammetry : Evaluate electron delocalization via oxidation/reduction potentials.
Basic: What hydrogen bonding interactions stabilize the crystal structure?
Answer:
Centrosymmetric dimers form via N–H···O hydrogen bonds (e.g., N–H distance: 0.88 Å; O···H distance: 2.09 Å). These interactions, along with van der Waals forces, contribute to packing efficiency (Table 2 in ).
Advanced: How do halogen substitutions (Cl vs. Br) affect crystallographic parameters in analogs?
Answer:
- Isostructural Comparison : Bromine substitution increases unit cell volume (vs. chlorine) due to its larger atomic radius, but maintains similar hydrogen bonding patterns .
- Thermal Stability : Halogen type may influence melting points (e.g., Br analogs often show higher thermal stability).
Advanced: What methods enable functional group modification (e.g., oxidation, substitution)?
Answer:
- Oxidation : Use KMnO4/H2SO4 to convert pyridine rings to carboxylic acids.
- Reduction : Catalytic hydrogenation (H2/Pd-C) reduces carbonyl groups to alcohols.
- Substitution : Electrophilic aromatic substitution (e.g., nitration) at the chlorophenyl ring .
Basic: How is molecular planarity experimentally determined, and what are its implications?
Answer:
- XRD Dihedral Angles : A dihedral angle of 8.38° between aromatic rings confirms planarity, enhancing π-conjugation and electronic delocalization .
- Implications : Planar structures improve binding affinity in biological targets (e.g., enzyme active sites).
Advanced: How to optimize crystallization for high-resolution XRD?
Answer:
- Solvent Choice : Use methanol or ethanol for slow evaporation, promoting large, defect-free crystals.
- Temperature Control : Gradual cooling (0.5°C/hr) minimizes lattice disorders.
- Seeding : Introduce microcrystals to guide uniform growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
